N-[1-(4-Methylphenyl)ethyl]benzamide
Description
Structural Classification and Significance within Benzamide (B126) Chemistry
Benzamides are a class of organic compounds containing a carboxamide group attached to a benzene (B151609) ring. mdpi.com They are structurally diverse and can be classified based on the substitution on the amide nitrogen. N-[1-(4-Methylphenyl)ethyl]benzamide is an N-substituted benzamide, where one of the hydrogen atoms of the primary amide is replaced by a 1-(4-methylphenyl)ethyl group.
The presence of the chiral 1-(4-methylphenyl)ethyl group is of particular significance. Chirality plays a crucial role in the biological activity of many pharmaceuticals, as enantiomers of a drug can have different pharmacological and toxicological profiles. nih.govsemanticscholar.org The synthesis and study of specific enantiomers of chiral benzamides like this compound are therefore important areas of research. iupac.orgbenthamscience.com
Broader Context of Amide Functionality in Organic Synthesis and Chemical Biology Research
The amide bond is a cornerstone of organic chemistry and biology. iupac.org In organic synthesis, amides are versatile functional groups that can be prepared from carboxylic acids and amines. They are relatively stable, which makes them common features in the structures of many pharmaceuticals and agrochemicals. chembk.com The amide linkage is also a key component of many polymers, such as nylon.
In the realm of chemical biology, the amide bond, known as the peptide bond in the context of proteins, is fundamental to the structure of all living organisms. researchgate.net The stability and planar nature of the amide bond are critical for the defined three-dimensional structures of proteins and enzymes. The hydrogen bonding capabilities of the amide group also play a vital role in the folding and interactions of biological macromolecules.
Current Research Landscape and Outstanding Questions for this compound
The current research landscape for benzamide derivatives is vast and active, with significant efforts focused on the development of new synthetic methodologies and the exploration of their therapeutic potential. Chiral N-substituted benzamides, in particular, are of high interest in medicinal chemistry due to their potential for stereospecific interactions with biological targets. researchgate.netacs.org Research in this area includes the design and synthesis of novel benzamides as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov
Therefore, the primary outstanding questions for this compound revolve around its fundamental characteristics and potential utility. These include:
What are the precise physicochemical properties of the individual enantiomers of this compound?
What are the specific biological targets and pharmacological effects of this compound?
Could this compound or its derivatives serve as valuable chiral building blocks or ligands in asymmetric synthesis? numberanalytics.com
Addressing these questions would require dedicated synthetic, analytical, and biological investigations into this specific molecule.
Physicochemical Properties of Related Benzamides
Since specific experimental data for this compound is limited in the public domain, the following table provides data for the parent compound, benzamide, and a closely related chiral benzamide, N-(1-phenylethyl)benzamide, to offer a comparative context.
| Property | Benzamide | N-(1-phenylethyl)benzamide |
| Molecular Formula | C7H7NO | C15H15NO |
| Molecular Weight | 121.14 g/mol nih.gov | ~225.29 g/mol |
| Melting Point | 127-130 °C nih.gov | 108-110 °C chembk.com |
| Appearance | White solid nih.gov | Colorless to slightly yellow crystalline solid chembk.com |
| Solubility | Soluble in hot water, ethanol (B145695), ether nih.gov | Soluble in ethanol, dimethylformamide, chloroform; slightly soluble in water chembk.com |
Synthesis of N-Substituted Benzamides
The synthesis of N-substituted benzamides like this compound is typically achieved through the reaction of a carboxylic acid derivative with an amine. A common laboratory method involves the acylation of the corresponding amine with benzoyl chloride. chembk.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Benzoyl chloride | 1-(4-Methylphenyl)ethylamine | This compound | Acylation |
| Benzoic acid | 1-(4-Methylphenyl)ethylamine | This compound | Amidation (with coupling agent) |
Structure
3D Structure
Properties
CAS No. |
93007-79-5 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H17NO/c1-12-8-10-14(11-9-12)13(2)17-16(18)15-6-4-3-5-7-15/h3-11,13H,1-2H3,(H,17,18) |
InChI Key |
PNADJAIHEACYHD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2 |
Other CAS No. |
93007-79-5 |
Origin of Product |
United States |
Synthetic Strategies and Mechanistic Insights into N 1 4 Methylphenyl Ethyl Benzamide Formation
Conventional Synthetic Routes for the Benzamide (B126) Core
The construction of the fundamental benzamide structure of N-[1-(4-Methylphenyl)ethyl]benzamide is achievable through established and reliable chemical reactions. These methods are prized for their efficiency and broad applicability in the synthesis of a wide array of amide compounds.
Amide Coupling Reactions Utilizing Substituted Anilines and Benzoic Acid Derivatives
A principal and widely employed method for the synthesis of this compound involves the coupling of a substituted aniline, specifically 1-(4-methylphenyl)ethan-1-amine, with a benzoic acid derivative. The Schotten-Baumann reaction is a classic example of this approach, typically utilizing an acid chloride like benzoyl chloride in the presence of a base. wikipedia.orgbyjus.comlscollege.ac.inyoutube.com
This reaction is generally performed in a two-phase system, where an aqueous base neutralizes the hydrochloric acid byproduct, thus driving the reaction to completion. wikipedia.orgorganic-chemistry.org A typical procedure would involve dissolving 1-(4-methylphenyl)ethan-1-amine in a suitable organic solvent, followed by the gradual addition of benzoyl chloride and an aqueous solution of a base such as sodium hydroxide (B78521). The reaction mixture is stirred vigorously to ensure thorough mixing of the biphasic system.
A representative synthesis, adapted from the preparation of the closely related N-(4-methylphenyl)benzamide, would involve mixing finely divided 1-(4-methylphenyl)ethan-1-amine with a 10% aqueous solution of sodium hydroxide. prepchem.com Benzoyl chloride is then added portion-wise to the stirred, warm mixture. After the addition is complete, the mixture is shaken for a period to ensure the reaction goes to completion. Any excess benzoyl chloride can be decomposed by gentle warming with additional sodium hydroxide solution. The solid this compound product is then isolated by pouring the reaction mixture into water, followed by filtration, washing, and drying. Recrystallization from a suitable solvent like ethanol (B145695) can be performed for further purification, typically yielding a product with high purity. prepchem.com
Interactive Data Table: Illustrative Reaction Conditions for Schotten-Baumann Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent System | Typical Yield |
|---|---|---|---|---|
| 1-(4-Methylphenyl)ethan-1-amine | Benzoyl Chloride | 10% aq. NaOH | Water/Organic Solvent | High (often approaching theoretical) |
| p-Toluidine | Benzoyl Chloride | 10% aq. NaOH | Water/Organic Solvent | Almost theoretical prepchem.com |
The use of peptide coupling agents represents another facet of this synthetic strategy. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the direct coupling of benzoic acid with 1-(4-methylphenyl)ethan-1-amine. This method is particularly advantageous when milder reaction conditions are required to prevent side reactions or racemization of chiral centers.
Selective Acylation Approaches for Related Diamine Precursors
While this compound is not derived from a diamine, the principles of selective acylation are pertinent to the broader field of amide synthesis. In instances where a molecule contains multiple amine functionalities of similar reactivity, achieving mono-acylation can be challenging. Various strategies have been developed to address this, including the use of protecting groups to temporarily block one of the amine groups, allowing for the selective acylation of the other. Another approach involves the use of specialized acylating agents that exhibit a high degree of selectivity for one type of amine over another. Furthermore, controlling reaction conditions such as temperature, stoichiometry of reagents, and the rate of addition of the acylating agent can significantly influence the outcome in favor of the desired mono-acylated product. Recent advancements have also explored the use of temporary protecting groups, such as carbon dioxide, to control the reactivity of diamines and achieve selective mono-acylation in a more atom-economical and environmentally friendly manner. nih.gov
Advanced Methodologies for Stereoselective Synthesis
The 1-(4-methylphenyl)ethyl moiety of the target molecule contains a stereocenter, meaning this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound is often crucial for its intended applications, necessitating the use of stereoselective synthetic techniques.
Chiral Resolution Techniques for α-Methylbenzyl Amine Moieties
A common strategy to obtain enantiomerically pure this compound is to start with an enantiomerically pure precursor, namely (R)- or (S)-1-(4-methylphenyl)ethan-1-amine. This is frequently achieved through the chiral resolution of the racemic amine. This classical technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid such as L-(+)-tartaric acid, to form a pair of diastereomeric salts.
These diastereomeric salts possess different physical properties, most notably their solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. For instance, in the resolution of racemic α-methylbenzylamine, the diastereomeric salt formed with (+)-tartaric acid, specifically the (–)-amine-(+)-tartrate salt, is often less soluble and will preferentially crystallize from the solution. evitachem.com After separation by filtration, the desired enantiomer of the amine can be liberated from the salt by treatment with a base. The other enantiomer can often be recovered from the mother liquor.
Interactive Data Table: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type of Amine Resolved | Principle of Separation |
|---|---|---|
| L-(+)-Tartaric Acid | Racemic α-methylbenzylamine | Fractional crystallization of diastereomeric salts evitachem.com |
| N-tosyl-(S)-phenylalanine | Racemic α-methylbenzylamine | Fractional crystallization of diastereomeric salts reddit.com |
| Mandelic Acid | Racemic 1-arylalkylamines | Fractional crystallization of diastereomeric salts |
Asymmetric Synthetic Approaches to Chiral Benzamide Frameworks
Asymmetric synthesis offers a more direct route to enantiomerically enriched chiral benzamides, bypassing the need for chiral resolution. These methods involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
One approach involves the asymmetric acylation of a prochiral starting material. While not directly applicable to the synthesis of this compound from its constituent amine and benzoic acid, related strategies can be envisioned. For instance, the kinetic resolution of racemic 1-(4-methylphenyl)ethan-1-amine via enantioselective acylation, catalyzed by a chiral enzyme or a synthetic chiral catalyst, could yield both the enantiomerically enriched amide and the unreacted amine enantiomer.
More advanced methods focus on the asymmetric construction of the chiral center itself. This could involve, for example, the asymmetric reduction of a corresponding ketimine precursor in the presence of a chiral catalyst. Subsequent acylation of the resulting chiral amine would then yield the desired enantiomerically pure benzamide. Research in the field of asymmetric synthesis has led to the development of bifunctional organocatalysts that can effectively promote the enantioselective synthesis of axially chiral benzamides, demonstrating the power of catalysis in controlling stereochemistry. byjus.comorganic-chemistry.org
Exploration of Reaction Mechanisms
The formation of this compound via the reaction of 1-(4-methylphenyl)ethan-1-amine with benzoyl chloride proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a tetrahedral intermediate.
In the subsequent step, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A proton is then removed from the nitrogen atom, typically by a base present in the reaction mixture (such as sodium hydroxide in the Schotten-Baumann reaction or another molecule of the amine), to yield the final, neutral amide product. byjus.com The presence of a base is crucial as it neutralizes the hydrogen chloride that is formed, preventing it from protonating the starting amine and rendering it non-nucleophilic. organic-chemistry.org
The reaction mechanism can be summarized in the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of 1-(4-methylphenyl)ethan-1-amine attacks the carbonyl carbon of benzoyl chloride.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, with a negative charge on the oxygen atom and a positive charge on the nitrogen atom.
Collapse of the Intermediate: The intermediate collapses, and the chloride ion is eliminated as a leaving group.
Deprotonation: A base removes a proton from the nitrogen atom, resulting in the formation of the stable this compound.
Understanding these mechanistic details is fundamental for optimizing reaction conditions to maximize yield and purity, as well as for designing novel synthetic routes to this and other valuable benzamide compounds.
Photochemical Reaction Pathways and Intermediates for Analogous Systems
Photochemical reactions offer a unique avenue for the synthesis of benzamide derivatives, often proceeding through radical intermediates. rsc.orgnih.gov These reactions can be initiated by visible light, sometimes in the presence of a photocatalyst, to generate reactive species that lead to the formation of the desired amide bond. nih.govacs.org
For analogous systems, one common photochemical pathway involves the generation of an α-amino radical. This can be achieved indirectly through the reductive activation of o-halogenated benzamides, followed by an intramolecular 1,5-hydrogen-atom transfer (1,5-HAT). rsc.org Another strategy involves the visible-light-induced benzylic C-H amination, where a hydrogen atom is abstracted from the benzylic substituent ortho to the amide group. rsc.org This generates a stabilized carbon radical that can then be oxidized to a benzyl (B1604629) carbocation and undergo cyclization. rsc.org
In the context of intermolecular reactions, photoredox catalysis can facilitate the coupling of tertiary amines with carboxylic acids. acs.org The reaction likely proceeds through the α-C-H oxidation of the tertiary amine, followed by C-N bond cleavage via hydrolysis to form a secondary amine intermediate. acs.org Concurrently, an additive can activate the carboxylic acid, which then reacts with the secondary amine to yield the final amide product. acs.org
The formation of benzyne (B1209423) intermediates under photochemical conditions provides another pathway for the synthesis of complex benzamide derivatives. digitellinc.com For example, 2-(3-acetyl-3-methyltriaz-1-en-1-yl)benzoic acid (AMTBA) can undergo stepwise loss of N-methyl acetamide, carbon dioxide, and nitrogen upon exposure to UV light to yield benzyne. digitellinc.com
Influence of Reaction Environment on Product Distribution and Yield (e.g., solvent effects)
The reaction environment, particularly the choice of solvent, plays a critical role in determining the outcome of chemical reactions, influencing both product distribution and yield. acs.org Solute-solvent interactions can modify the energies of electronic states and affect the evolving structures of photoexcited molecules. acs.org
In photochemical reactions, the solvent can influence the dynamics of photoexcited molecules as they undergo structural and electronic changes. acs.org For instance, in the cyclization of N-propargyl benzamide catalyzed by gold catalysts, the rate-limiting step can switch from protodeauration to π-activation depending on the solvent used, such as dichloromethane (B109758) or methanol. acs.org
The order of reagent and solvent addition can also impact the reaction's outcome. While in some cases, like the reaction of isatoic anhydride (B1165640) with benzylamine (B48309) in water, the order of addition may not significantly affect the yield, this is not a universally applicable principle. biotage.com
Furthermore, the use of "green" or bio-based solvents is becoming increasingly important. Cyrene™, a bio-alternative dipolar aprotic solvent, has been successfully used for the synthesis of amides from acid chlorides and primary amines, offering a less toxic alternative to traditional solvents like dimethylformamide and dichloromethane. rsc.org The use of water as a solvent, when feasible, also contributes to a more environmentally friendly process. biotage.com
Below is a table summarizing the effects of different solvents on a hypothetical benzamide synthesis:
Synthetic Diversification and Analog Design
The benzamide scaffold is a versatile platform for the design and synthesis of a wide array of derivatives and conjugates with diverse applications.
Rational Design of this compound Derivatives and Conjugates
The rational design of benzamide derivatives often involves modifying various parts of the molecule to enhance its desired properties. researchgate.netnih.gov For this compound, this could involve substitutions on the benzoyl ring, the phenyl ring of the ethylamine (B1201723) moiety, or modifications to the amide linkage itself.
For instance, in the design of histone deacetylase inhibitors, benzamide derivatives have been synthesized with different scaffolds to improve their enzymatic potency and anticancer activity. researchgate.net Similarly, benzamide analogues have been designed and synthesized as inhibitors of the sodium taurocholate cotransport polypeptide (NTCP), which is a target for treating hepatitis and hepatocellular carcinoma. nih.gov
Molecular docking and molecular dynamics simulations are powerful tools used in the rational design process to predict how a molecule will bind to its target, guiding the synthesis of more potent and selective compounds. nih.gov
Microwave-Assisted Synthesis of Benzamide-Containing Heterocycles
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. nih.govsphinxsai.comresearchgate.netrsc.org This is due to the efficient and uniform heating of the reaction mixture through dielectric heating. rsc.org
MAOS has been widely applied to the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. rsc.orgnih.gov For example, microwave irradiation has been used to synthesize 1,3,4-oxadiazole (B1194373) derivatives from benzohydrazide (B10538) and substituted benzoic acids. zenodo.orgresearchgate.netias.ac.inwisdomlib.org This method often provides a more environmentally friendly approach, sometimes allowing for solvent-free reactions. ias.ac.in
The following table compares conventional and microwave-assisted synthesis for the formation of a benzamide-containing heterocycle:
Continuous Flow Synthesis Techniques for Benzamide Scaffolds
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and scalability. nih.govresearchgate.net These benefits make it an attractive technology for the synthesis of amides and other pharmaceutical intermediates.
Various continuous flow methodologies have been developed for amide bond formation. rsc.orgrsc.org For instance, a solvent-free protocol using a screw reactor has been developed for the synthesis of amides at room temperature, achieving high conversions with short residence times. rsc.org Another approach utilizes continuous slurry-flow technology for amidation reactions in water, providing a sustainable and scalable method. acs.org
Flow chemistry is also well-suited for photochemical and electrochemical reactions, enabling the generation and use of highly reactive intermediates in a controlled manner. rsc.org This has been exploited in the synthesis of various heterocyclic systems. The integration of flow technology with data acquisition and machine learning techniques holds promise for accelerating reaction discovery and optimization. rsc.org
Advanced Spectroscopic and Crystallographic Characterization of N 1 4 Methylphenyl Ethyl Benzamide
Comprehensive Spectroscopic Profiling
Spectroscopy offers a powerful, non-destructive lens to examine the molecular framework of N-[1-(4-Methylphenyl)ethyl]benzamide. By probing the interactions of the molecule with electromagnetic radiation, a wealth of information regarding its functional groups, connectivity, and electronic properties can be elucidated.
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups and characterizing the chemical bonds within the molecule.
In benzamide (B126) derivatives, the N-H and C=O stretching vibrations are particularly characteristic. The N-H stretching vibration typically appears in the range of 3500–3000 cm⁻¹. indexcopernicus.comnist.gov The carbonyl (C=O) stretching mode is a strong indicator of the electronic environment of the amide group, and its simultaneous activation in both IR and Raman spectra can suggest charge transfer interactions through the π-conjugated system. esisresearch.orgesisresearch.org
For related benzamides, characteristic vibrational frequencies have been assigned. For instance, the asymmetric and symmetric stretching vibrations of the SO₂ group in benzenesulfonamides are found in the ranges of 1376-1309 cm⁻¹ and 1177-1148 cm⁻¹, respectively. researchgate.net C-N stretching vibrations are typically observed between 1304-1168 cm⁻¹. researchgate.net Aromatic C-H stretching modes generally occur above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings are found in the 1650–1430 cm⁻¹ region. indexcopernicus.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |
|---|---|---|---|
| N-H | Stretching | 3500 - 3000 | indexcopernicus.comnist.gov |
| C-H (Aromatic) | Stretching | > 3000 | - |
| C=O (Amide I) | Stretching | ~1650 | esisresearch.orgesisresearch.org |
| C-C (Aromatic) | Stretching | 1650 - 1430 | indexcopernicus.com |
| C-N | Stretching | 1304 - 1168 | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on both the benzoyl and the 4-methylphenyl rings, typically in the range of 7-8 ppm. The protons of the ethyl group (CH and CH₃) and the methyl group on the phenyl ring would appear at higher fields (lower ppm values). For example, in a related compound, N,3-dimethylbenzamide, the N-methyl protons appear as a doublet at 2.90 ppm, while the aromatic methyl protons are a singlet at 2.29 ppm. rsc.org
| Carbon Type | Expected Chemical Shift (ppm) | References |
|---|---|---|
| C=O (Amide) | 166 - 170 | rsc.org |
| C (Aromatic) | 120 - 145 | rsc.org |
| CH (Aliphatic) | ~50 | - |
| CH₃ (Aliphatic) | < 30 | rsc.org |
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₆H₁₇NO), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. The molecular weight of the related compound N-(4-methylphenyl)benzamide is 211.2591 g/mol . nist.gov
Electron ionization (EI) is a common technique used in mass spectrometry that causes the molecular ion to fragment in a reproducible manner. kobv.de The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. For amides, characteristic fragmentation pathways include alpha-cleavage to the carbonyl group and the nitrogen atom. libretexts.orgmiamioh.edu The McLafferty rearrangement is another common fragmentation pathway for primary amides. libretexts.org Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the benzoyl and 4-methylphenylethyl moieties.
Given that this compound is a chiral molecule (assuming it is not a racemic mixture), chiroptical techniques such as Circular Dichroism (CD) spectroscopy are particularly informative. CD spectra measure the differential absorption of left and right circularly polarized light, which can reveal information about the molecule's absolute configuration and conformational preferences in solution. nih.gov The CD spectrum of a chiral molecule often shows a characteristic couplet (a pair of positive and negative bands) that is related to its stereochemistry. nih.gov
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
While spectroscopic methods provide information about molecular structure and bonding, Single-Crystal X-ray Diffraction (SC-XRD) offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. mdpi.com
By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high accuracy. mdpi.com For a related compound, N-(4-methylphenyl)benzamide, X-ray analysis revealed an orthorhombic crystal system with the space group Pbca. electronicsandbooks.comresearchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.25 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.1117 (3) |
| b (Å) | 9.822 (2) |
| c (Å) | 26.125 (5) |
| Dihedral Angle (Benzene/Methylphenyl rings) | 63.41 (5)° |
Polymorphism and Co-crystallization Phenomena of Benzamide Systems
The study of polymorphism is of great importance in materials science and pharmaceuticals. Benzamide and its derivatives are known to exhibit polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. mdpi.com
The conformational flexibility of the N-arylbenzamide scaffold, particularly the rotation around the C-N amide bond and the bonds connecting the phenyl rings, is a key factor in the emergence of polymorphism. The case of N-[(1S)-1-phenylethyl]benzamide, which exhibits trimorphism, is a prime example. nih.govresearchgate.net The three identified polymorphs (Forms I, II, and III) have the same supramolecular hydrogen-bonded chain structure but differ in their molecular conformation and the packing of these chains. nih.gov This conformational polymorphism arises from the rotation of the peripheral phenyl rings, which affects their environment and how the chains pack in the crystal. researchgate.net
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another important phenomenon in the solid-state chemistry of benzamides. Benzamides are often used in the synthesis of pharmaceutical co-crystals. researchgate.net The ability of the amide group to form robust hydrogen bonds with other functional groups, such as carboxylic acids, makes benzamides excellent candidates for co-crystal formation.
Thermal Analysis for Solid-State Behavior
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state behavior of organic compounds, including phase transitions and thermal decomposition.
Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and solid-solid phase transitions. For a crystalline compound like this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point.
In the context of polymorphism, each polymorphic form will have a distinct melting point and enthalpy of fusion, which can be determined by DSC. For example, if this compound exhibits polymorphism, DSC would be a key tool in identifying and characterizing the different forms. The melting point of N-[(1S)-1-phenylethyl]benzamide is reported to be in the range of 108-110°C. chembk.com The thermal characterization of 2-Benzoyl-N,N-diethylbenzamide revealed two different melting points (51.1 °C and 76-77 °C), suggesting the existence of different polymorphic forms. mdpi.com
Interactive Data Table: Hypothetical DSC Data for a Polymorphic Benzamide System
| Polymorph | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) |
| Form A | 105.2 | 108.5 | 120.3 |
| Form B | 115.8 | 118.2 | 135.7 |
This table represents hypothetical data to illustrate how DSC can differentiate between polymorphs. Actual data for this compound is not available in the searched literature.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition pathways. A TGA curve for this compound would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures.
For many benzamide derivatives, the initial decomposition step involves the cleavage of the amide bond. The subsequent decomposition would involve the fragmentation of the aromatic rings at higher temperatures. The thermal stability of benzamides can be influenced by the nature and position of substituents on the aromatic rings. Generally, benzamides are thermally stable compounds, with decomposition often occurring at temperatures well above their melting points. researchgate.net A TGA study of benzamide itself showed that the compound evaporates without degradation under the experimental conditions. researchgate.net
Interactive Data Table: Illustrative TGA Data for a Benzamide Derivative
| Temperature Range (°C) | Mass Loss (%) | Corresponding Event |
| 25 - 250 | < 1 | Loss of residual solvent |
| 250 - 400 | ~ 45 | Cleavage of amide bond and loss of benzoyl group |
| 400 - 600 | ~ 50 | Fragmentation of the remaining aromatic structure |
| > 600 | ~ 5 | Residual char |
This table presents illustrative data for a generic benzamide derivative to demonstrate the type of information obtained from TGA. Specific data for this compound is not available in the searched literature.
Computational and Theoretical Investigations of N 1 4 Methylphenyl Ethyl Benzamide
Quantum Chemical Studies (Density Functional Theory - DFT)
Density Functional Theory is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT study on a molecule like N-[1-(4-Methylphenyl)ethyl]benzamide would encompass the following analyses.
Optimization of Molecular Geometry and Electronic Structure
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. Using a specified level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), the calculation minimizes the energy of the molecule to find its ground-state conformation. This process yields precise bond lengths, bond angles, and dihedral angles. For similar benzamide (B126) structures, studies have shown that the orientation of the phenyl rings and the planarity of the amide group are critical structural features.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. This analysis helps in understanding charge transfer within the molecule.
Mapping of Molecular Electrostatic Potential (MEP) Surfaces
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Red-colored regions on the MEP surface indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For a benzamide derivative, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals, closely corresponding to the classic Lewis structure model. This method investigates intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. By quantifying the energy of interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can reveal the charge transfer pathways and delocalization of electron density within the molecule, providing insight into its electronic stability.
Simulation of Spectroscopic Data and Vibrational Assignments
DFT calculations are frequently used to simulate vibrational spectra, such as Fourier-transform infrared (FT-IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled to correct for systematic errors in the computational method, allowing for a direct comparison with experimental data. This comparison aids in the assignment of specific vibrational modes (e.g., C=O stretching, N-H bending, aromatic C-H stretching) to the observed spectral bands, confirming the molecular structure.
Nonlinear Optical (NLO) Properties Prediction
Molecules with significant charge transfer characteristics and extended π-conjugated systems can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating the molecule's polarizability (α) and first-order hyperpolarizability (β). A high value of hyperpolarizability suggests that the material may be effective at altering the properties of light passing through it, making it a candidate for NLO applications. The analysis of HOMO-LUMO gaps and intramolecular charge transfer often correlates with the predicted NLO response.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for exploring the dynamic nature of molecules. They allow for the examination of the various shapes a molecule can adopt and the energetic landscape that governs these transformations.
Investigation of Dihedral Angles and Conformational Landscapes
The three-dimensional structure of this compound is largely defined by the relative orientations of its constituent phenyl and benzamide groups. These orientations are best described by dihedral angles, which are the angles between planes defined by sets of four atoms. Computational studies on analogous compounds, such as N-[(1S)-1-phenylethyl]benzamide, have revealed the existence of multiple stable conformations, a phenomenon known as polymorphism. nih.gov In one study, three distinct crystal forms (polymorphs) of N-[(1S)-1-phenylethyl]benzamide were identified, each characterized by different dihedral angles between the phenyl rings. nih.gov This highlights the conformational flexibility of such molecules, where rotation around single bonds can lead to different, energetically favorable arrangements. The conformational landscape of these molecules is therefore complex, with several local energy minima corresponding to these stable conformers.
| Compound | Polymorph | Space Group | Dihedral Angle Between Phenyl Rings | Reference |
| N-[(1S)-1-phenylethyl]benzamide | Form I | P21 | Not specified | nih.gov |
| N-[(1S)-1-phenylethyl]benzamide | Form II | P21 | Not specified | nih.gov |
| N-[(1S)-1-phenylethyl]benzamide | Form III | P212121 | 47.0° (Molecule A), 47.4° (Molecule B) | nih.gov |
This interactive table provides data on the conformational polymorphism of a closely related compound, illustrating the concept of varying dihedral angles.
Understanding Rotational Barriers and Intramolecular Hydrogen Bonding
The transition between different conformations is not without energy cost. The energy required to rotate around a specific chemical bond is known as the rotational barrier. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate these barriers. For instance, studies on N-benzhydrylformamides have utilized DFT to determine the rotational barriers of the formyl group, finding them to be in the range of 20–23 kcal/mol. mdpi.com While not the same molecule, this provides an understanding of the energy scales involved in amide bond rotation.
Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations and influencing rotational barriers. In molecules with suitable donor and acceptor groups, a hydrogen bond can form within the same molecule, creating a cyclic arrangement. For example, in ortho-(4-tolylsulfonamido)benzamides, intramolecular hydrogen bonding between the carbonyl oxygen and the sulfonamide hydrogen atom has been observed. nih.gov This type of interaction can lock the molecule into a particular conformation, thereby increasing the rotational barrier for bonds involved in the hydrogen-bonded ring.
Solid-State Computational Modeling
The arrangement of molecules in a crystal lattice is crucial for the macroscopic properties of a solid material. Solid-state computational modeling provides tools to understand and quantify the interactions that govern this packing.
Crystal Packing Energy Calculations and Lattice Dynamics
The stability of a crystal structure is determined by its lattice energy, which is the energy released when gaseous ions or molecules come together to form a crystal. Computational methods can be used to calculate this energy, providing insights into the strength of the intermolecular forces holding the crystal together. These calculations can help in understanding polymorphism, where different crystal forms of the same compound have different lattice energies and, consequently, different stabilities.
Lattice dynamics is the study of the vibrations of atoms within a crystal lattice. These vibrations, or phonons, are quantized and can be studied computationally. Such studies can provide information about the mechanical and thermal properties of the crystal. While specific crystal packing energy calculations and lattice dynamics studies for this compound are not extensively reported, these computational techniques are fundamental in the solid-state characterization of organic molecules.
Computational Approaches to Structure-Reactivity and Structure-Property Relationships
Computational chemistry is instrumental in establishing relationships between the structure of a molecule and its chemical reactivity or physical properties. These relationships, often quantitative, are invaluable in the design of new molecules with desired characteristics.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models use molecular descriptors, which are numerical representations of the chemical structure, to build a mathematical equation that can predict the activity or property of new, untested compounds.
Numerous QSAR studies have been conducted on benzamide derivatives to explore their potential as therapeutic agents. For example, a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamides as antiulcer agents identified key molecular descriptors that influence their inhibitory activity on H+/K+-ATPase. igi-global.com Another study on bicyclo(aryl methyl)benzamides as GlyT1 inhibitors for the treatment of schizophrenia also successfully developed QSAR models. mdpi.com These examples demonstrate the power of computational approaches in understanding how structural modifications can impact the biological activity of benzamide-containing molecules.
| QSAR Study Subject | Therapeutic Target/Application | Key Findings | Reference |
| N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamides | Antiulcer agents (H+/K+-ATPase inhibitors) | Identified molecular descriptors influencing inhibitory activity. | igi-global.com |
| Bicyclo(aryl methyl)benzamides | Schizophrenia (GlyT1 inhibitors) | Developed predictive QSAR models for inhibitory activity. | mdpi.com |
| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 inhibitors (Cardiovascular disease) | Established structure-activity relationships through 3D-QSAR. | nih.gov |
This interactive table summarizes key findings from QSAR studies on various benzamide derivatives, showcasing the application of computational methods in drug design.
Prediction of Reactivity Sites via Fukui Functions and Local Reactivity Descriptors
Conceptual Density Functional Theory (DFT) is a powerful framework for predicting the chemical reactivity of molecules. researchgate.net Within this framework, Fukui functions and other local reactivity descriptors are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.networldscientific.comnih.gov
The Fukui function, denoted as f(r), measures the change in electron density at a specific point in a molecule when an electron is added or removed. scm.com There are three main types of Fukui functions:
f+(r) for nucleophilic attack (electron acceptance)
f-(r) for electrophilic attack (electron donation)
f0(r) for radical attack
A higher value of the Fukui function at a particular atomic site indicates a greater susceptibility to the corresponding type of attack. For this compound, the primary sites of reactivity can be predicted by analyzing the atoms with the highest Fukui values. The carbonyl oxygen of the amide group is expected to be a primary site for electrophilic attack due to its high electron density. Conversely, the carbonyl carbon is a likely site for nucleophilic attack. The aromatic rings also contain potential sites for electrophilic substitution, influenced by the activating methyl group and the deactivating benzamide moiety.
Local reactivity descriptors, such as local softness and the dual descriptor, further refine these predictions by considering both electron-donating and electron-accepting capabilities of different regions of the molecule. nih.gov These computational tools allow for a detailed mapping of the molecule's reactivity landscape.
| Atomic Site | Predicted Susceptibility | Rationale |
|---|---|---|
| Carbonyl Oxygen (C=O) | Electrophilic Attack | High electron density and negative charge make it a target for electrophiles. |
| Carbonyl Carbon (C=O) | Nucleophilic Attack | Electron deficiency due to bonding with oxygen makes it susceptible to nucleophiles. |
| Amide Nitrogen (N-H) | Electrophilic Attack | Lone pair of electrons can be donated to an electrophile. |
| 4-Methylphenyl Ring | Electrophilic Substitution | The methyl group activates the ring, directing substitution to ortho and para positions. |
| Benzamide Phenyl Ring | Electrophilic Substitution | The amide group is a deactivating substituent, directing substitution to the meta position. |
Influence of Substituent Effects on Electronic and Steric Profiles
The chemical behavior of this compound is significantly influenced by the electronic and steric effects of its constituent groups. nih.govubaya.ac.id The key substituents are the 4-methyl group on the phenyl ring and the ethyl group attached to the amide nitrogen.
Electronic Effects:
The electronic influence of a substituent is its ability to donate or withdraw electron density, which can be quantified using parameters like the Hammett constant (σ). The 4-methyl group is an electron-donating group (σp = -0.17), which increases the electron density of the attached phenyl ring. This activation makes the ring more susceptible to electrophilic aromatic substitution. In contrast, the benzamide portion of the molecule has a more complex electronic influence, generally acting as an electron-withdrawing group.
Steric Effects:
Steric effects arise from the spatial arrangement of atoms and can hinder or facilitate chemical reactions. documentsdelivered.com In this compound, the ethyl group on the nitrogen atom and the 4-methylphenyl group introduce steric bulk around the amide bond. This can influence the molecule's conformation and its ability to interact with other molecules. For instance, the steric hindrance may affect the accessibility of the carbonyl group to attacking reagents. Computational modeling can be used to map the steric profile of the molecule and predict how it will affect its interactions. mdpi.com
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| Methyl (-CH3) | Para position of the phenyl ring | Electron-donating (activating) | Moderate steric hindrance |
| Ethyl (-CH2CH3) | Amide nitrogen | Weakly electron-donating | Significant steric bulk around the amide bond |
| Benzoyl (-C(=O)Ph) | Amide nitrogen | Electron-withdrawing (deactivating) | Considerable steric hindrance |
Computational Screening for Polymorphic Forms and Co-crystal Designs
Polymorphism:
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. researchgate.netnih.gov Different polymorphs of a compound can have distinct physical properties, which is of particular importance in the pharmaceutical industry. Computational crystal structure prediction (CSP) is a method used to predict the possible polymorphs of a molecule. researchgate.netchemrxiv.org This process involves generating a large number of potential crystal structures and then ranking them based on their calculated lattice energies. By identifying the most stable predicted structures, researchers can guide experimental efforts to discover new polymorphic forms. For this compound, CSP could reveal the existence of yet-undiscovered polymorphs with potentially different properties.
Co-crystal Design:
Co-crystals are crystalline materials composed of two or more different molecules held together by non-covalent interactions. acs.orgresearchgate.net The design of co-crystals is a strategy used to modify the physical properties of a solid. Computational methods are instrumental in co-crystal design, allowing for the screening of potential co-formers that are likely to form stable co-crystals with the target molecule. biointerfaceresearch.comf1000research.com This is often done by analyzing the potential for hydrogen bonding and other intermolecular interactions between the target molecule and a library of candidate co-formers. Given the presence of hydrogen bond donors (N-H) and acceptors (C=O) in this compound, it is a good candidate for co-crystal formation.
| Step | Polymorph Screening | Co-crystal Design |
|---|---|---|
| 1 | Generate conformers of the molecule. | Select a library of potential co-formers. |
| 2 | Generate a large number of possible crystal packing arrangements. | Predict intermolecular interactions (e.g., hydrogen bonding) between the target and co-formers. |
| 3 | Calculate the lattice energy for each predicted structure. | Calculate the stability of potential co-crystal structures. |
| 4 | Rank the predicted polymorphs by stability. | Identify the most promising co-formers for experimental validation. |
Reactivity Profiles and Transformative Chemistry of N 1 4 Methylphenyl Ethyl Benzamide
Hydrolysis and Amide Bond Cleavage Mechanisms
The amide bond, while stabilized by resonance, is susceptible to cleavage under hydrolytic conditions, which can be catalyzed by either acid or base. This process is fundamental in both synthetic chemistry and pharmacology, as it represents a common metabolic pathway for amide-containing compounds.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of N-[1-(4-Methylphenyl)ethyl]benzamide is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. khanacademy.orgyoutube.com The subsequent tetrahedral intermediate undergoes proton transfer to yield a better leaving group, the amine. youtube.com The final step involves the collapse of this intermediate, regenerating the carbonyl group of what is now benzoic acid and releasing the protonated 1-(4-methylphenyl)ethanamine. The reaction is generally irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. youtube.com
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the amide linkage can also be cleaved. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. arkat-usa.orgyoutube.com This addition forms a tetrahedral intermediate. arkat-usa.orgresearchgate.net The intermediate then collapses, expelling the amide anion, which is a relatively poor leaving group. This step is typically the rate-determining step. The expelled anion, [1-(4-methylphenyl)ethyl]amide, is a very strong base and immediately deprotonates the newly formed benzoic acid to yield a carboxylate salt and 1-(4-methylphenyl)ethanamine. An acidic workup is subsequently required to protonate the carboxylate and isolate the final benzoic acid product.
| Condition | Reagents | Key Mechanistic Step | Products |
| Acidic Hydrolysis | H₃O⁺, Heat | Protonation of carbonyl oxygen, followed by nucleophilic attack of H₂O. khanacademy.org | Benzoic acid, 1-(4-Methylphenyl)ethanaminium ion |
| Basic Hydrolysis | 1. NaOH, H₂O, Heat2. H₃O⁺ (workup) | Nucleophilic attack of OH⁻ on carbonyl carbon. youtube.com | Benzoic acid, 1-(4-Methylphenyl)ethanamine |
Functionalization Reactions of the Aromatic Rings and Amide Nitrogen
The presence of two aromatic rings and a reactive N-H bond allows for a variety of functionalization reactions, enabling the synthesis of diverse derivatives.
Aromatic Ring Functionalization: Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and both the benzoyl and the 4-methylphenyl rings of the molecule can undergo such reactions. libretexts.orgwikipedia.orgmsu.edu However, the directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. libretexts.orglibretexts.orgorganicchemistrytutor.comwikipedia.org
Benzoyl Ring: This ring is substituted with the –C(O)NH– group, which is deactivating and meta-directing. The carbonyl group withdraws electron density from the ring, making it less reactive than benzene (B151609) and directing incoming electrophiles to the meta-position.
4-Methylphenyl Ring: This ring has two substituents to consider: the methyl group (–CH₃) and the –NHC(O)Ph group attached via the ethyl linker. The methyl group is an activating, ortho/para-directing group. The amide group (–NHC(O)Ph) is also ortho/para-directing due to the lone pair on the nitrogen atom that can be donated into the ring through resonance; however, it is less activating than an amino group because the resonance with the adjacent carbonyl group competes for this lone pair. ucalgary.ca The interplay between these two ortho/para-directing groups, along with steric hindrance from the bulky ethyl-benzamide substituent, will influence the regioselectivity of substitution reactions on this ring.
Amide Nitrogen Functionalization: The nitrogen atom in a secondary amide is generally not very nucleophilic due to the delocalization of its lone pair into the carbonyl group. However, reactions at the nitrogen are possible under specific conditions.
Deprotonation: The N-H proton can be removed by a strong base to form an amidate anion. This anion is a more potent nucleophile and can react with electrophiles.
N-Alkylation: While direct alkylation of amides can be challenging, it can be achieved using alcohols in the presence of a suitable catalyst, which proceeds via a "borrowing hydrogen" or dehydrogenation-condensation-hydrogenation sequence. nih.govresearchgate.netflvc.org This would replace the hydrogen on the nitrogen with an alkyl group, forming a tertiary amide.
Reduction of the Amide Moiety to Amine Derivatives
The carbonyl group of the amide can be completely reduced to a methylene (B1212753) (–CH₂–) group, transforming the secondary amide into a secondary amine. This is a powerful transformation in organic synthesis.
Reduction with Lithium Aluminum Hydride (LiAlH₄): The most common and effective method for the reduction of amides is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemistrysteps.comlibretexts.orgncert.nic.in The reaction mechanism for a secondary amide like this compound involves several steps. chemistrysteps.comyoutube.com First, the acidic N-H proton is removed by a hydride ion. Then, another hydride ion attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgjove.com The oxygen atom, coordinated to an aluminum species, is subsequently eliminated as a good leaving group, forming a transient iminium ion. jove.com A final attack by a third equivalent of hydride on the iminium ion yields the final secondary amine product, N-benzyl-1-(4-methylphenyl)ethanamine. jove.com
Catalytic Hydrogenation: Catalytic hydrogenation is another method for amide reduction, though it often requires harsh conditions (high pressures and temperatures) and specialized catalysts. Depending on the catalyst and reaction conditions, this method can sometimes lead to the cleavage of the C-N bond, yielding an alcohol and an amine, rather than the expected reduction of the carbonyl to a methylene group.
| Method | Reagent(s) | Key Intermediate | Product |
| Hydride Reduction | 1. LiAlH₄2. H₂O (workup) | Iminium ion jove.com | N-Benzyl-1-(4-methylphenyl)ethanamine |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ru, Ag) | Hemiaminal | Can yield N-Benzyl-1-(4-methylphenyl)ethanamine or undergo C-N cleavage to form Benzyl (B1604629) alcohol and 1-(4-Methylphenyl)ethanamine |
Photochemical Reactivity of Benzamide (B126) Systems
Benzamide systems, particularly N-aryl amides (anilides), exhibit rich photochemical reactivity upon exposure to UV light. The key transformations include Norrish-type reactions and the Photo-Fries rearrangement.
Norrish Type Reactions: These are photochemical reactions of carbonyl compounds that proceed via radical intermediates. wikipedia.orgchem-station.com
Norrish Type I: This reaction involves the homolytic cleavage of the bond adjacent to the carbonyl group (α-cleavage). scispace.com For this compound, this could involve cleavage of either the C-C bond (between the carbonyl and the phenyl ring) or the C-N bond, generating a pair of radicals. These radicals can then undergo various subsequent reactions like decarbonylation, recombination, or hydrogen abstraction.
Norrish Type II: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.orgillinois.eduresearchgate.net The N-[1-(4-Methylphenyl)ethyl] substituent in the target molecule possesses γ-hydrogens on the terminal methyl group of the ethyl chain. Therefore, upon photochemical excitation, it could undergo a Norrish Type II reaction. The resulting biradical can then either cyclize to form a cyclobutanol (B46151) derivative (a Norrish-Yang reaction) or fragment via β-scission. wikipedia.org
Photo-Fries Rearrangement: This reaction is characteristic of anilides and aryl esters. researchgate.netacs.org Upon UV irradiation, the amide C-N bond undergoes homolytic cleavage to form a radical pair (a benzoyl radical and a 1-(4-methylphenyl)ethylamino radical) within a solvent cage. slideshare.netresearchgate.net This radical pair can then recombine in several ways. Recombination at the nitrogen atom regenerates the starting material. However, the benzoyl radical can also migrate and attack the aromatic ring of the amino radical at the ortho or para positions relative to the nitrogen atom. slideshare.netcdnsciencepub.com Subsequent tautomerization (aromatization) leads to the formation of ortho- and para-aminoketone products. nih.govbohrium.comrug.nl The ratio of ortho to para products can be influenced by the solvent and the presence of complexing agents. cdnsciencepub.com
Strategic Utility in Organic Synthesis and Materials Design
N-[1-(4-Methylphenyl)ethyl]benzamide as a Versatile Synthetic Building Block
Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. sigmaaldrich.com The structure of this compound, featuring a stable amide linkage, a phenyl ring, and a substituted benzyl (B1604629) group, makes it a prime candidate for a versatile building block in synthetic organic chemistry.
The integration of this compound into larger, more complex organic scaffolds can be envisioned through several synthetic strategies that leverage its inherent chemical functionalities. The amide bond, while generally stable, can participate in various chemical transformations. The aromatic rings present in the molecule offer sites for electrophilic substitution reactions, allowing for the introduction of additional functional groups. This modification capability is crucial for elaborating the basic structure into more intricate designs.
The presence of the N-H proton allows for deprotonation to form an amidate anion, which can then act as a nucleophile. Furthermore, the benzylic position on the ethyl group is potentially reactive towards radical or oxidative functionalization. These handles allow for the molecule to be covalently linked to other molecular fragments, building up complexity. For instance, the phenyl ring of the benzoyl group or the methylphenyl group can be functionalized with groups that can participate in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form carbon-carbon or carbon-heteroatom bonds.
Research on related benzamide (B126) structures has demonstrated their utility in constructing complex molecules, often for pharmaceutical applications. nih.govnih.gov By applying similar synthetic methodologies, this compound can be incorporated into larger frameworks designed to interact with biological targets.
Table 1: Potential Synthetic Transformations for Integrating this compound into Complex Scaffolds
| Reaction Type | Reagents and Conditions | Potential Outcome |
| Aromatic Electrophilic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogenating agents (e.g., Br₂/FeBr₃) | Functionalization of the aromatic rings |
| Ortho-lithiation/metalation | Strong bases (e.g., n-BuLi), followed by an electrophile | Directed functionalization of the aromatic rings |
| Cross-Coupling Reactions (after functionalization) | Palladium catalysts, boronic acids/esters (Suzuki), alkynes (Sonogashira), alkenes (Heck) | Formation of new C-C bonds to build larger systems |
| N-H Deprotonation and Alkylation | Base (e.g., NaH), alkyl halide | Modification at the nitrogen atom |
Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. They are of immense importance in medicinal chemistry. N-substituted amides like this compound are valuable precursors for the synthesis of various nitrogen-containing heterocycles.
One of the classic reactions involving such amides is the Bischler–Napieralski reaction, which is used to synthesize dihydroisoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. While this compound itself is not a direct substrate for a classic Bischler-Napieralski reaction, modifications to its aromatic rings could introduce the necessary functionality to enable such cyclizations, leading to complex heterocyclic systems.
Another potential route to heterocyclic systems is through directed C-H activation and annulation reactions. Modern transition-metal-catalyzed reactions can activate the C-H bonds ortho to the amide group, allowing for the construction of fused ring systems. This would transform the benzamide core into more rigid and complex heterocyclic frameworks.
The general synthetic utility of benzamides in creating heterocyclic structures is well-established, and the specific substitution pattern of this compound offers a unique starting point for the synthesis of novel and potentially bioactive heterocyclic compounds.
Rational Design of New Organic Materials Incorporating Benzamide Units
The design of new organic materials with specific functions is a rapidly advancing field. The properties of these materials are dictated by the molecular structure of their constituent components and the intermolecular interactions between them. The benzamide functional group is a particularly useful motif in materials design due to its ability to form strong hydrogen bonds.
The N-H and C=O groups of the amide can act as hydrogen bond donors and acceptors, respectively. This leads to the formation of well-defined one-dimensional chains or two-dimensional sheets in the solid state. nih.govresearchgate.net These supramolecular structures can significantly influence the material's properties, such as its melting point, solubility, and mechanical strength. The structure of N-(4-methylphenyl)benzamide, a related compound, shows molecules linked into chains through N—H···O hydrogen bonds. nih.gov
In the context of this compound, the presence of the bulky 1-(4-methylphenyl)ethyl group will influence the packing of the molecules in the solid state. This group can sterically hinder the formation of the simple hydrogen-bonded chains observed in less substituted benzamides, potentially leading to more complex and open supramolecular architectures. The chirality of this group could also lead to the formation of chiral supramolecular assemblies, which are of interest for applications in nonlinear optics and enantioselective separations.
Furthermore, the aromatic rings in this compound can participate in π-π stacking interactions, which can contribute to the electronic properties of the material. By rationally modifying the aromatic rings, for instance, by introducing electron-donating or electron-withdrawing groups, it is possible to tune the electronic properties and create materials with tailored optical or electronic functions. Benzamide-containing structures have also been incorporated into metal-organic frameworks (MOFs), where they can influence the framework's properties and serve as sites for post-synthetic modification. researchgate.net
Table 2: Structural Features of this compound and Their Potential Impact on Material Properties
| Structural Feature | Potential Intermolecular Interaction | Impact on Material Properties |
| Amide group (-CONH-) | Hydrogen bonding (N-H···O) | High thermal stability, defined crystal packing, potential for liquid crystalline phases |
| Aromatic Rings (Phenyl and Methylphenyl) | π-π stacking, Van der Waals forces | Electronic conductivity, optical properties (e.g., fluorescence), charge transport |
| Chiral Center (at the ethyl group) | Chiral recognition, formation of helical supramolecular structures | Chiroptical properties (e.g., circular dichroism), enantioselective recognition/separation |
| Methyl Group | Steric effects, modification of solubility | Influences crystal packing, solubility in organic solvents |
Perspectives and Future Directions in N 1 4 Methylphenyl Ethyl Benzamide Research
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
The classical synthesis of amides, often involving the coupling of a carboxylic acid derivative with an amine, provides a reliable route to N-[1-(4-Methylphenyl)ethyl]benzamide. However, the future of its synthesis lies in the development of methodologies that offer greater efficiency, selectivity, and sustainability.
One promising area is the advancement of catalytic direct amidation reactions. These methods, which bypass the need for pre-activation of the carboxylic acid, represent a more atom-economical approach. Future research could focus on developing novel catalysts, perhaps based on transition metals or boronic acids, that can facilitate the direct condensation of benzoic acid and 1-(4-methylphenyl)ethanamine under milder conditions and with higher yields.
Furthermore, the chiral nature of this compound invites the exploration of asymmetric synthetic routes. The development of enantioselective acylation reactions, potentially employing chiral catalysts or auxiliaries, could provide direct access to enantiopure forms of the molecule. This would be a significant step forward, as the biological and material properties of chiral molecules are often enantiomer-dependent.
The application of flow chemistry also presents a compelling future direction. Continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, reduced reaction times, and enhanced safety. Adapting the synthesis of this compound to a continuous flow process could enable more efficient and scalable production.
| Synthetic Methodology | Potential Advantages | Research Focus |
| Catalytic Direct Amidation | Atom economy, milder conditions | Development of novel catalysts |
| Asymmetric Synthesis | Access to enantiopure compounds | Chiral catalysts and auxiliaries |
| Flow Chemistry | Scalability, safety, efficiency | Process optimization and reactor design |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights
A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing future applications. While standard spectroscopic techniques like NMR and IR provide valuable data, the integration of more advanced methods, coupled with computational modeling, can offer unprecedented insights.
Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and solid-state NMR, can provide a more detailed picture of the molecule's connectivity and conformational dynamics. For instance, Nuclear Overhauser Effect (NOE) studies could elucidate the preferred spatial arrangement of the phenyl and methylphenyl groups.
In parallel, computational chemistry offers a powerful tool for complementing experimental data. Density Functional Theory (DFT) calculations can be employed to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the proposed structure and conformation. Molecular dynamics (MD) simulations could provide insights into the molecule's behavior in different solvent environments and its potential intermolecular interactions. Such computational studies have been effectively used to understand the structure-activity relationships of other benzamide (B126) derivatives. peerj.comnih.gov
The combination of advanced spectroscopy and computational modeling can create a synergistic feedback loop, where experimental data informs and refines computational models, and computational predictions guide new experimental investigations.
| Technique | Information Gained | Future Application |
| 2D NMR Spectroscopy | Detailed connectivity, conformational analysis | Elucidation of solution-state structure |
| Solid-State NMR | Solid-phase structure and packing | Characterization of crystalline forms |
| DFT Calculations | Spectroscopic prediction, electronic structure | Validation of experimental data |
| Molecular Dynamics | Conformational dynamics, intermolecular interactions | Understanding behavior in various media |
Exploration of Uncharted Reactivity and Transformative Potentials
Beyond its synthesis and characterization, the exploration of the reactivity of this compound holds significant promise for the discovery of new chemical transformations and the synthesis of novel molecular architectures. The amide bond, while generally stable, can participate in a variety of reactions under specific conditions.
Future research could investigate the directed C-H activation of the aromatic rings, using the amide group as a directing group. This would enable the selective functionalization of the phenyl or methylphenyl moieties, providing access to a wide range of derivatives with potentially interesting properties.
The development of novel cleavage or modification reactions of the amide bond itself is another area ripe for exploration. While amide reduction is a well-known transformation, the discovery of new reagents or catalysts that can selectively cleave or modify the C-N bond under mild conditions could open up new synthetic pathways.
Furthermore, the potential for this compound to act as a ligand in coordination chemistry or as a building block for supramolecular assemblies has yet to be fully explored. The presence of aromatic rings and the amide functionality provides potential sites for coordination with metal ions or for participation in hydrogen bonding networks.
The transformative potential of this compound also extends to its use as a scaffold for the development of compounds with specific applications. While this article does not delve into biological activity, the general benzamide structure is a common motif in medicinal chemistry, suggesting that derivatives of this compound could be of interest in future drug discovery programs.
| Area of Reactivity | Potential Transformation | Significance |
| C-H Activation | Selective functionalization of aromatic rings | Access to novel derivatives |
| Amide Bond Manipulation | Selective cleavage or modification | New synthetic strategies |
| Coordination Chemistry | Formation of metal complexes | Development of new catalysts or materials |
| Supramolecular Chemistry | Self-assembly into larger structures | Creation of functional materials |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[1-(4-Methylphenyl)ethyl]benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a substituted benzoyl chloride with an amine derivative. For example, the European Patent Application (EPA) outlines a method using NaOH and triethylamine (Et₃N) to facilitate amide bond formation, achieving yields up to 85% under optimized conditions . Key factors include solvent choice (e.g., polar aprotic solvents for better solubility), temperature control (room temperature for coupling reactions), and stoichiometric ratios. Purity is monitored via thin-layer chromatography (TLC) and confirmed using ¹H-NMR spectroscopy .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should they be implemented?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly ¹H-NMR to identify aromatic protons and methyl/ethyl substituents. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can assess purity, while infrared (IR) spectroscopy verifies amide C=O stretches (~1650 cm⁻¹). For example, spectroscopic studies on similar benzamides employed fluorometric analysis to detect trace impurities .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in coupling reactions?
- Methodological Answer : Low yields often arise from steric hindrance or incomplete activation of the carboxylic acid. Strategies include:
- Catalyst Optimization : Use coupling agents like HATU or DCC to enhance reactivity.
- Solvent Effects : Replace polar solvents (e.g., DMF) with less viscous alternatives (e.g., THF) to improve reaction kinetics.
- Temperature Gradients : Gradual heating (e.g., 40–60°C) can mitigate side reactions. For instance, EPA methods achieved 95% yield in intermediate steps by adjusting base concentration and reaction time .
Q. What strategies can resolve contradictions in spectroscopic data when synthesizing novel benzamide derivatives?
- Methodological Answer : Contradictions may arise from polymorphism or residual solvents. Cross-validation using multiple techniques is essential:
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated in structural studies of N-(4-Methylphenyl) derivatives .
- Computational Modeling : Density functional theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns .
Q. How does the introduction of substituents (e.g., trifluoromethyl groups) affect the biological activity of this compound, and what experimental approaches can elucidate structure-activity relationships (SAR)?
- Methodological Answer : Substituents alter lipophilicity and electronic properties, impacting binding to biological targets. SAR studies should include:
- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based kinetic assays.
- Molecular Docking : Predict binding modes with proteins (e.g., using AutoDock Vina) to prioritize synthetic targets. For example, benzamide derivatives with sulfonamide groups showed enhanced analgesic activity in preclinical models .
- Metabolic Stability Tests : Use hepatic microsomes to assess the impact of substituents on half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
